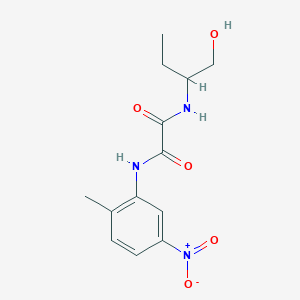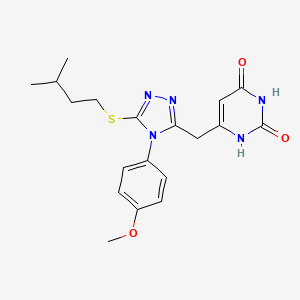
Methyl 5-(4-Chloro-2-fluorophenyl)isoxazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
While specific chemical reactions involving CF3-ISX-3 are not detailed in the retrieved data, isoxazole compounds are known to be involved in various chemical reactions. For example, one study mentions the reaction of a compound with alkynes in the presence of an 18-crown-6 catalyst, K2CO3, and 4-toluenesulfonyl chloride .Scientific Research Applications
Synthesis and Chemical Structure
Isoxazole derivatives, including Methyl 5-(4-Chloro-2-fluorophenyl)isoxazole-3-carboxylate, have been synthesized through various methods, demonstrating the versatility of these compounds in chemical synthesis. For instance, the aqueous phase synthesis of isoxazole derivatives showcases green chemistry approaches, contributing to the development of environmentally friendly synthesis methods (Banpurkar, Wazalwar, & Perdih, 2018). Moreover, structural studies such as X-ray diffraction analysis provide insights into the molecular structure of these compounds, contributing to a deeper understanding of their chemical properties.
Antimicrobial and Antifungal Activities
Isoxazole derivatives have shown potential in antimicrobial and antifungal applications. Research on novel isoxazole compounds has revealed their efficacy against various bacterial and fungal strains, highlighting the potential of these compounds in developing new antimicrobial agents (Shingare et al., 2018).
Drug Discovery and Molecular Docking Studies
The exploration of isoxazole derivatives in drug discovery has been supported by molecular docking studies, which help in understanding the interaction between these compounds and biological targets. Such studies facilitate the identification of potential therapeutic agents by predicting their binding efficiency and mode of action within biological systems (Shingare et al., 2018).
Photochemistry and Material Science
Isoxazole derivatives also play a role in photochemistry, where their properties are utilized in studies focused on light-induced chemical reactions. This research has implications for developing new materials and understanding the photostability of compounds under various conditions (Lopes et al., 2011).
Biological Studies and Immunomodulatory Properties
Some isoxazole compounds have been studied for their immunomodulatory properties, demonstrating their potential in modulating immune responses. This area of research is significant for developing new therapeutic strategies for diseases where the immune system plays a crucial role (Drynda et al., 2015).
Safety and Hazards
Mechanism of Action
Mode of Action
Isoxazole derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target .
Biochemical Pathways
Isoxazole derivatives, in general, are known to influence a wide range of biochemical pathways due to their diverse biological activities .
Result of Action
Isoxazole derivatives are known to have diverse biological activities, suggesting that they could have a wide range of molecular and cellular effects .
properties
IUPAC Name |
methyl 5-(4-chloro-2-fluorophenyl)-1,2-oxazole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClFNO3/c1-16-11(15)9-5-10(17-14-9)7-3-2-6(12)4-8(7)13/h2-5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXJUYLDBIJXFFW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC(=C1)C2=C(C=C(C=C2)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClFNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)urea](/img/structure/B2389503.png)
![8-Bicyclo[5.1.0]octanylmethanamine](/img/structure/B2389504.png)




![N-[3-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]cyclobutanecarboxamide](/img/structure/B2389511.png)

![Methyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2389515.png)
![2-Methyl-2-[1-(4-nitrophenoxy)ethyl]-1,3-dioxolane](/img/structure/B2389516.png)
![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-4-fluorobenzenesulfonamide](/img/structure/B2389518.png)
